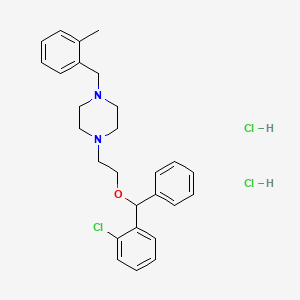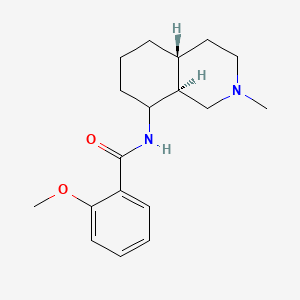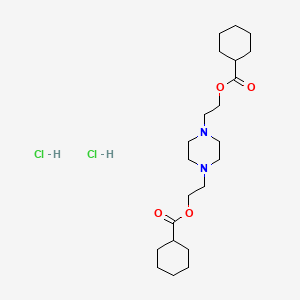
Chlorbenzoxamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorbenzoxamine hydrochloride is an antimuscarinic agent primarily used for the treatment of peptic ulcer disease and other functional gastrointestinal disorders . It is a structural analog of hydroxyzine and exhibits unique properties that make it effective in antagonizing gastric ulceration without significantly affecting gastric secretory functions .
Métodos De Preparación
The synthesis of chlorbenzoxamine hydrochloride involves the reaction of 1-(2-chlorophenyl)-2-(phenylmethoxy)ethane with 1-(2-methylbenzyl)piperazine . The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity .
Análisis De Reacciones Químicas
Chlorbenzoxamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve the use of reducing agents like hydrogen in the presence of a catalyst, resulting in the formation of reduced compounds.
Aplicaciones Científicas De Investigación
Chlorbenzoxamine hydrochloride has several scientific research applications:
Chemistry: It is used as a reference compound in the study of antimuscarinic agents and their chemical properties.
Biology: Research involving this compound focuses on its effects on smooth muscle tissues and its potential use in treating gastrointestinal disorders.
Medicine: The compound is studied for its therapeutic potential in treating peptic ulcers and other related conditions.
Mecanismo De Acción
Chlorbenzoxamine hydrochloride exerts its effects by antagonizing muscarinic receptors in the gastrointestinal tract. This action reduces the motility and secretory functions of the stomach, thereby alleviating symptoms associated with peptic ulcers. The compound does not exhibit significant anticholinergic or antihistaminic activity but produces a nonspecific depression of isolated smooth muscle .
Comparación Con Compuestos Similares
Chlorbenzoxamine hydrochloride is compared with other similar compounds such as hydroxyzine and carbinoxamine. While all these compounds share structural similarities, this compound is unique in its specific antagonism of gastric ulceration without significantly affecting gastric acid concentration . This makes it a valuable therapeutic agent for treating peptic ulcer disease.
Similar Compounds
- Hydroxyzine
- Carbinoxamine
Propiedades
Número CAS |
5576-62-5 |
|---|---|
Fórmula molecular |
C27H33Cl3N2O |
Peso molecular |
507.9 g/mol |
Nombre IUPAC |
1-[2-[(2-chlorophenyl)-phenylmethoxy]ethyl]-4-[(2-methylphenyl)methyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C27H31ClN2O.2ClH/c1-22-9-5-6-12-24(22)21-30-17-15-29(16-18-30)19-20-31-27(23-10-3-2-4-11-23)25-13-7-8-14-26(25)28;;/h2-14,27H,15-21H2,1H3;2*1H |
Clave InChI |
ZTACEXAAXMFRGD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1CN2CCN(CC2)CCOC(C3=CC=CC=C3)C4=CC=CC=C4Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzene, 1-[2-(2-chloroethoxy)ethoxy]-4-(1,1,3,3-tetramethylbutyl)-](/img/structure/B13766742.png)



![7,18-dibutyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13766759.png)


![2-[4-[4-benzamido-5-(dipropylamino)-5-oxopentanoyl]piperazin-1-ium-1-yl]ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate;2-hydroxy-2-oxoacetate](/img/structure/B13766771.png)
![N-Phenethyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether [German]](/img/structure/B13766776.png)




